C-(2-p-Tolyl-thiazol-5-yl)-methylamine
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Overview
Description
C-(2-p-Tolyl-thiazol-5-yl)-methylamine is a thiazole derivative with the molecular formula C11H14Cl2N2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
C-(2-p-Tolyl-thiazol-5-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
C-(2-p-Tolyl-thiazol-5-yl)-methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-(2-p-Tolyl-thiazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-p-tolyl-thiazol-5-ylamine: Another thiazole derivative with similar structural features.
5-Chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)thiophene-2-sulfonamide: A related compound with a thiophene ring.
Uniqueness
C-(2-p-Tolyl-thiazol-5-yl)-methylamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6,12H2,1H3 |
InChI Key |
AHDSBKGTVBGTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)CN |
Origin of Product |
United States |
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